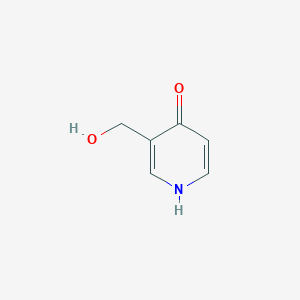
4-Hydroxy-3-pyridinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-pyridinemethanol, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Hydroxy-3-pyridinemethanol, also known as 4-pyridinemethanol, is a pyridine derivative characterized by a hydroxymethyl group at the 3-position and a hydroxyl group at the 4-position of the pyridine ring. Its molecular formula is C6H7NO with a molecular weight of approximately 109.13 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes.
Vasodilatory Effects
One of the most notable biological activities of this compound is its vasodilatory effect . This compound has been identified as a vasodilator agent, which can help in reducing blood pressure by relaxing blood vessels. This property is particularly relevant for developing treatments for cardiovascular diseases.
Interaction with Biological Targets
Research indicates that this compound interacts with several biological targets, influencing various cellular processes. The compound's mechanism of action may involve:
- Modulating enzyme activity
- Interacting with receptors involved in signal transduction
- Affecting cellular redox states through redox reactions
These interactions suggest that it could play a role in therapeutic applications, particularly in drug development aimed at cardiovascular and neurodegenerative diseases.
The exact molecular pathways through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may influence signaling pathways related to inflammation and vascular health . Further studies are necessary to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound among other pyridine derivatives:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Hydroxypyridine | Hydroxyl group at position 3 | Less potent as a vasodilator compared to 4-hydroxy. |
| 2-Hydroxypyridine | Hydroxyl group at position 2 | Different biological activity profile; less studied. |
| 5-Hydroxypyridine | Hydroxyl group at position 5 | Primarily used for synthetic applications. |
| Nicotinamide | Amide derivative of pyridine | Well-known for its role in metabolism and cellular processes. |
This table illustrates that this compound stands out due to its dual functional groups (hydroxymethyl and hydroxyl), enhancing its reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
3-(hydroxymethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-3-7-2-1-6(5)9/h1-3,8H,4H2,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWFAKVYNKBBRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442629 |
Source


|
| Record name | 4-Hydroxy-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177592-15-3 |
Source


|
| Record name | 4-Hydroxy-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













